3-(((1R,2R)-2-Hydroxycyclopentyl)amino)phenol
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Overview
Description
3-(((1R,2R)-2-Hydroxycyclopentyl)amino)phenol is an organic compound with a unique structure that combines a cyclopentyl ring with a hydroxy group and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1R,2R)-2-Hydroxycyclopentyl)amino)phenol typically involves the reaction of a cyclopentyl derivative with a phenol derivative under specific conditions. One common method involves the use of a cyclopentylamine derivative, which is reacted with a phenol derivative in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(((1R,2R)-2-Hydroxycyclopentyl)amino)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated phenol derivatives.
Scientific Research Applications
3-(((1R,2R)-2-Hydroxycyclopentyl)amino)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(((1R,2R)-2-Hydroxycyclopentyl)amino)phenol involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(((1R,2R)-2-Hydroxycyclohexyl)amino)phenol
- 3-(((1R,2R)-2-Hydroxycyclopropyl)amino)phenol
- 3-(((1R,2R)-2-Hydroxycyclobutyl)amino)phenol
Uniqueness
3-(((1R,2R)-2-Hydroxycyclopentyl)amino)phenol is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-[[(1R,2R)-2-hydroxycyclopentyl]amino]phenol |
InChI |
InChI=1S/C11H15NO2/c13-9-4-1-3-8(7-9)12-10-5-2-6-11(10)14/h1,3-4,7,10-14H,2,5-6H2/t10-,11-/m1/s1 |
InChI Key |
XVTRZDONPUNRQP-GHMZBOCLSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC2=CC(=CC=C2)O |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
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